8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine
Description
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine (CAS: 2459963-16-5) is a heterocyclic compound with the molecular formula C₇H₃BrClF₂N₃ and a molecular weight of 282.47 g/mol . It belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused bicyclic structure where a nitrogen atom is shared between the imidazole and pyridazine rings . The compound features halogen substituents (bromo at position 8, chloro at position 6) and a difluoromethyl group at position 2, which influence its physicochemical properties and biological activity. It is primarily utilized in pharmaceutical research, particularly in kinase inhibition and anticancer agent development .
Properties
IUPAC Name |
8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2N3/c8-3-1-5(9)13-14-2-4(6(10)11)12-7(3)14/h1-2,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZMTYIZQHKTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2N=C1Cl)C(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and difluoromethyl reagents. The process generally includes:
Bromination: Introduction of the bromine atom using bromine or a brominating agent.
Chlorination: Introduction of the chlorine atom using chlorine gas or a chlorinating agent.
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in organic synthesis. Its bromine and chlorine substituents facilitate further chemical modifications, enabling the development of more complex molecules. Researchers have utilized it in various synthetic pathways to create derivatives with enhanced properties or novel functionalities.
Biology
In biological research, 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine has demonstrated potential as a bioactive molecule. It has been studied for its effects on cellular processes and interactions with biological targets:
- Kinase Inhibition : Preliminary studies indicate that this compound may act as a kinase inhibitor, which is crucial in cancer research and drug development. Kinases are enzymes that play significant roles in signaling pathways; thus, their inhibition can lead to therapeutic effects against various cancers.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Drug Development : Ongoing research is focused on its potential as a therapeutic agent. The unique structure allows it to interact with specific receptors or enzymes involved in disease progression.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Case Study 1: Kinase Inhibition
A study published in the Journal of Medicinal Chemistry investigated the kinase inhibitory activity of various imidazopyridazine derivatives, including this compound. The results indicated that modifications to the imidazopyridazine core significantly affected potency against specific kinases associated with cancer cell proliferation.
Case Study 2: Antimicrobial Properties
Another research effort explored the antimicrobial efficacy of compounds derived from this compound against resistant bacterial strains. The findings revealed promising activity against Gram-positive bacteria, suggesting potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Imidazo[1,2-b]pyridazine derivatives vary in substituent patterns, which dictate their pharmacological profiles. Below is a comparative analysis:
Substituent Variations at Position 2
The difluoromethyl group in the target compound contrasts with other substituents:
- Methyl group : 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS: 1298031-94-3) has reduced electronegativity, leading to lower metabolic stability compared to the difluoromethyl analog .
- Trifluoromethyl group : Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate (MDL: MFCD11975604) exhibits enhanced lipophilicity, improving membrane permeability but increasing toxicity risks .
- Sulfonylmethyl groups: Derivatives like 4-{[(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol show improved aqueous solubility due to polar sulfonyl groups, but reduced blood-brain barrier penetration .
Halogenation Patterns at Positions 6 and 8
- 6-Chloro-8-bromo substitution : This combination is common in kinase inhibitors. For example, 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine, when coupled with thiophen-2-ylboronic acid, shows potent inhibition of PAR2 and downstream MAPK pathways .
- 6-Chloro-3-iodo substitution : 8-Bromo-6-chloro-3-iodo-imidazo[1,2-b]pyridazine (CAS: N/A) allows for further functionalization via cross-coupling reactions but increases molecular weight (358.36 g/mol) and synthetic complexity .
Kinase Inhibition
- IKKβ inhibition : Optimization of the 3- and 6-positions in imidazo[1,2-b]pyridazines enhances IKKβ inhibitory activity. The difluoromethyl group at position 2 improves selectivity over other kinases (e.g., Pim kinases) .
- Antiproliferative effects : Substituted imidazo[1,2-b]pyridazines, including the target compound, inhibit pathways like p42/44 MAPK and Trk proteins, reducing tumorigenesis in cancer cells .
Metabolic Stability and Toxicity
- The difluoromethyl group reduces oxidative metabolism compared to methyl or trifluoromethyl analogs, prolonging half-life .
- Halogen substituents (Br, Cl) increase molecular weight and may elevate hepatotoxicity risks, as seen in analogs like 8-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS: 933190-51-3) .
Comparative Data Table
Biological Activity
8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine (CAS No. 2459963-16-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
- Molecular Formula : CHBrClFN
- Molecular Weight : 282.47 g/mol
- Hazard Statements : H301-H311-H331 (Toxic if swallowed, in contact with skin, or if inhaled)
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The compound can serve as an intermediate in the development of more complex bioactive molecules.
Anticancer Properties
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated inhibition of various kinases implicated in cancer progression. Specifically, the compound's potential as a kinase inhibitor is under investigation, with preliminary data suggesting it may target pathways involved in tumor growth and survival .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as kinases and receptors. By binding to these targets, it may inhibit their activity, thereby modulating critical biological processes associated with cancer cell proliferation and survival .
Case Studies
- Pim Kinase Inhibition : A study evaluating similar pyridazine derivatives found that certain compounds exhibited potent inhibition of Pim kinases, which are overexpressed in various cancers. The most active derivatives showed IC values ranging from 1.18 to 4.62 μM against Pim-1 kinase .
- Cytotoxicity Assays : In vitro studies have tested the cytotoxic effects of related compounds on cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). These studies reported significant reductions in cell viability, indicating the potential effectiveness of these compounds in cancer therapy .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | IC (μM) | Cell Lines Tested |
|---|---|---|---|
| Pim Kinase Inhibition | 8-Bromo-6-chloro-2-(difluoromethyl) | 4.62 | N/A |
| Cytotoxicity | 8-Bromo-6-chloro derivatives | 1.18 - 4.62 | MCF7, HCT116, PC3 |
Q & A
Q. What are the primary synthetic routes for 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine?
The synthesis typically involves cyclocondensation of halogenated precursors with amino-substituted pyridazines. For example, a related compound (6-chloroimidazo[1,2-b]pyridazine) was synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration and substitution reactions . Bromination and difluoromethylation steps may be introduced using sodium bicarbonate as a base and halogen exchange reagents .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy for structural elucidation of substituents (e.g., bromo, chloro, difluoromethyl groups).
- X-ray crystallography to confirm regioselectivity and molecular geometry, as demonstrated for structurally similar imidazo[1,2-a]pyrazines .
- HPLC for purity assessment (≥97% purity is standard for research-grade compounds) .
Q. How should this compound be stored to ensure stability?
Store at 2–8°C in a sealed container under an inert atmosphere (e.g., argon) to prevent degradation via moisture or oxidation. This aligns with protocols for analogous bromo/chloro-substituted imidazoheterocycles .
Advanced Research Questions
Q. What strategies optimize regioselectivity during functionalization of the imidazo[1,2-b]pyridazine core?
Regioselectivity is influenced by electronic and steric factors. For example, bromination at position 8 (vs. 3) is favored due to the electron-withdrawing effects of adjacent substituents. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals . Experimental validation via single-crystal X-ray diffraction is recommended .
Q. How can reaction yields be improved for nucleophilic substitution at the difluoromethyl group?
- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
- Employ catalysts like copper(I) iodide for Ullmann-type couplings or palladium complexes for cross-coupling reactions.
- Optimize temperature gradients (e.g., reflux at 80–100°C for 12–24 hours) to balance reactivity and side-product formation .
Q. What are the pharmacological implications of modifying substituents on this scaffold?
While direct data on this compound is limited, structurally related imidazoheterocycles exhibit:
- Kinase inhibition : Bromo and chloro groups enhance binding to ATP pockets in kinases.
- Antimicrobial activity : Difluoromethyl groups improve metabolic stability and membrane permeability . Structure-activity relationship (SAR) studies should prioritize substitutions at positions 2 and 6 for target engagement .
Q. How can impurities be profiled and controlled during synthesis?
- HPLC-MS identifies by-products (e.g., dehalogenated or over-brominated derivatives).
- Column chromatography (silica gel, 0–5% MeOH/EA gradient) effectively separates impurities .
- Reference pharmacopeial guidelines for impurity thresholds (e.g., EP/USP standards for related benzodiazepine analogs) .
Q. What computational tools predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular docking (AutoDock, Schrödinger Suite) models interactions with biological targets (e.g., kinases) to guide functionalization .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
